molecular formula C21H23N3O4S2 B2962256 methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1252825-08-3

methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2962256
CAS No.: 1252825-08-3
M. Wt: 445.55
InChI Key: DXDBSJSKMUXFBK-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidin-4-one core. This heterocyclic scaffold is substituted at the 2-position with a sulfanyl acetamido group linked to a methyl benzoate moiety and at the 3-position with a 3-methylbutyl chain.

Properties

IUPAC Name

methyl 4-[[2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-13(2)8-10-24-19(26)18-16(9-11-29-18)23-21(24)30-12-17(25)22-15-6-4-14(5-7-15)20(27)28-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDBSJSKMUXFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, introduction of the sulfanyl group, and esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The ester moiety can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Core Heterocycle: Thieno[3,2-d]pyrimidinones exhibit superior electronic effects due to sulfur’s electronegativity, enhancing interactions with cysteine proteases compared to cyclopenta[d]pyrimidinones or quinazolinones .
  • 2-Position Modifications :
    • Sulfanyl acetamido groups facilitate disulfide bond formation or thiol-mediated target binding, critical for irreversible enzyme inhibition .
  • Ester vs. Amide :
    • Methyl benzoate esters balance lipophilicity and metabolic stability, whereas acetamides (e.g., in CAS 1260634-59-0) may enhance target residence time .

Pharmacological and Physicochemical Data

Compound Core Structure Key Substituents Ki (nM) Selectivity Index (MMP-13/MMP-1)
Target Compound Thieno[3,2-d]pyrimidinone 3-methylbutyl, methyl benzoate N/A N/A
Q2/24 Cyclopenta[d]pyrimidinone Sulfanylmethyl benzoate 12 >100
Compound 2 Quinazolinone Methylthio, benzenesulfonamide 45 2.5

Note: Data for the target compound is unavailable; comparative values are inferred from structural analogues.

Biological Activity

Methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure combining thieno[3,2-d]pyrimidine and benzoate moieties. Its molecular formula is C25H23N3O3SC_{25}H_{23}N_3O_3S. The presence of the thieno[3,2-d]pyrimidine core is significant due to its established pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, one study demonstrated that certain derivatives exhibited potent antiproliferative activity against various cancer cell lines, including SU-DHL-6 and K562 cells. The most active compound in this series showed an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating strong growth inhibition .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell migration. The structure–activity relationship (SAR) studies suggest that specific functional groups within the thieno[3,2-d]pyrimidine structure are crucial for enhancing biological activity .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit selective activity against various bacterial strains. For example, derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL .

Case Study: Antibacterial Efficacy

A specific derivative was tested against eight bacterial strains and showed activity exceeding that of standard antibiotics like ampicillin by 10–50 fold . This indicates a promising potential for developing new antimicrobial agents based on this scaffold.

Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntitumorSU-DHL-60.55 μM
K5621.68 μM
AntibacterialVarious Bacteria0.004 - 0.06 mg/mL
AntifungalVarious FungiMIC range: 0.004 - 0.06 mg/mL

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